

# Basic properties of N-t-Boc-Met-Leu-Phe TFA salt.

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An In-depth Technical Guide to N-t-Boc-Met-Leu-Phe TFA Salt

#### Introduction

N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate salt (N-t-Boc-Met-Leu-Phe TFA salt) is a synthetic peptide derivative that serves as a crucial tool in immunological and pharmacological research. It functions as an antagonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily involved in the innate immune response and inflammation.[1][2][3] By blocking the action of native agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), N-t-Boc-Met-Leu-Phe allows for the detailed study of inflammatory pathways, chemotaxis, and cellular activation. This guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental protocols for researchers in drug development and life sciences.

# **Physicochemical Properties**

The fundamental characteristics of N-t-Boc-Met-Leu-Phe TFA salt are determined by its peptide structure, the N-terminal Boc protecting group, and the trifluoroacetate counter-ion. The Boc group is a common protecting group used in peptide synthesis, which is typically removed using trifluoroacetic acid (TFA).[4][5] Consequently, the final purified peptide is often isolated as a TFA salt.



Property	Value	Source	
Synonyms	Boc-MLF, Boc-Met-Leu-Phe-OH	[3][6]	
Molecular Formula	C27H40F3N3O8S	Calculated	
Molecular Weight	623.68 g/mol	Calculated from[6]	
Appearance	White to off-white solid	[7]	
Purity	Typically ≥95% (as determined by HPLC)	[8]	
Solubility	Soluble in DMSO, DMF, and methanol	[7]	
Storage	Store at -20°C for short-term and -80°C for long-term storage.[3][9]		

Note: The Molecular Formula and Weight have been calculated based on the free acid form (C25H39N3O6S, MW: 509.66 g/mol )[6] and the TFA counter-ion (C2HF3O2, MW: 114.02 g/mol ).

## **Biological Activity and Mechanism of Action**

N-t-Boc-Met-Leu-Phe acts as a competitive antagonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which is highly expressed on phagocytic leukocytes such as neutrophils.[3][10]

### **Quantitative Biological Data**



Parameter	Value	Description	Source
Target	Formyl Peptide Receptor (FPR)	A family of GPCRs involved in chemotaxis.	[3]
Activity	Antagonist	Blocks the receptor, preventing agonist binding.	[3][11]
IC50	0.63 μΜ	Concentration causing 50% inhibition of fMLF-induced superoxide production in neutrophils.	[3]

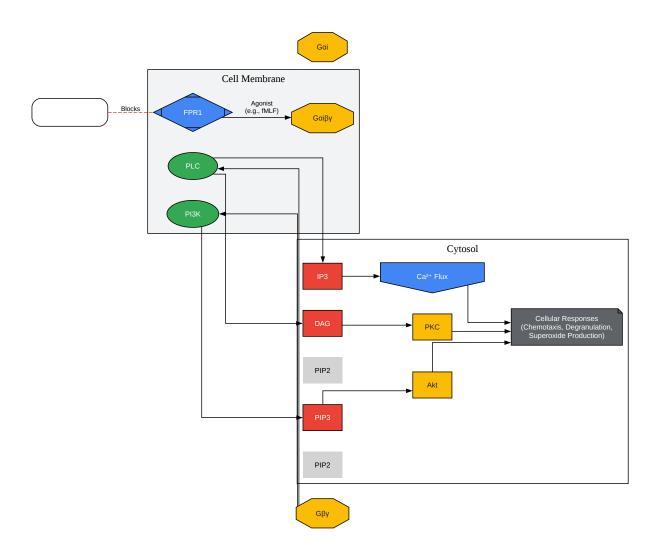
#### **Signaling Pathway**

FPRs are members of the seven-transmembrane G protein-coupled receptor family.[1][12] Upon activation by an agonist (e.g., fMLF), FPR1 couples to an inhibitory G-protein (Gi). This coupling induces the dissociation of the  $G\alpha$  and  $G\beta\gamma$  subunits, which in turn trigger multiple downstream signaling cascades.[10][13] Key pathways include:

- Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3)
  and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C
  (PKC) activation.[12][13]
- Phosphoinositide 3-Kinase (PI3K) Pathway: Activation of PI3K leads to the production of PIP3, which activates downstream effectors like Akt, playing a role in cell survival and migration.[13]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of kinases such as ERK1/2, which regulate gene expression and other cellular functions.[13]

N-t-Boc-Met-Leu-Phe TFA salt competitively binds to the receptor, preventing these agonist-induced signaling events.





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FPR1 signaling pathway and point of inhibition.

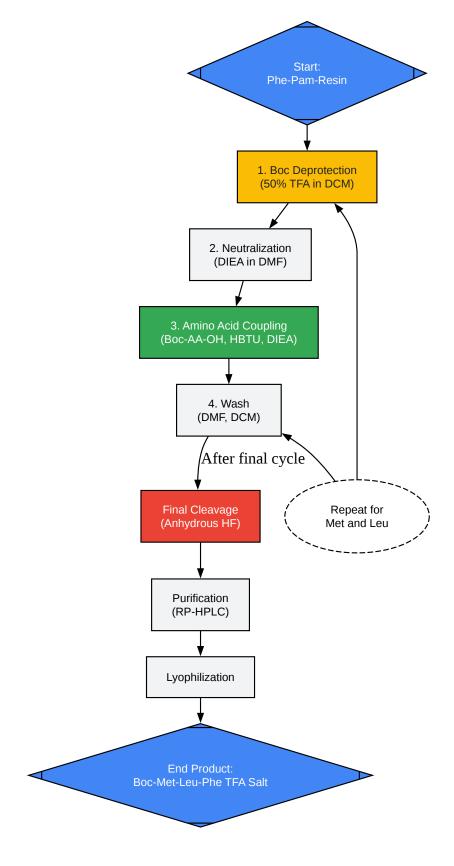


# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of N-t-Boc-Met-Leu-Phe

This protocol outlines the general steps for synthesizing the peptide using Boc chemistry.

- Resin Preparation: Swell a suitable resin (e.g., Pam-resin pre-loaded with Phenylalanine) in dichloromethane (DCM) for 1-2 hours.[8]
- Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[4][8]
- Neutralization: Wash the resin with DCM to remove excess TFA, followed by neutralization with a base like 10% N,N-diisopropylethylamine (DIEA) in DMF.
- Amino Acid Coupling:
  - Activate the next Boc-protected amino acid (e.g., Boc-Leu-OH) using a coupling reagent like HBTU in the presence of an activation base (e.g., DIEA) in DMF.[14]
  - Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
- Wash: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid (e.g., Boc-Met-OH).
- Cleavage: After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like p-cresol.[14]
- Purification and Isolation: Precipitate the crude peptide with cold diethyl ether.[8][14]
   Dissolve the peptide in an aqueous acetonitrile solution containing 0.1% TFA and purify using reverse-phase HPLC.[14]
- Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white solid (TFA salt).[14]





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General workflow for Boc-SPPS of the peptide.

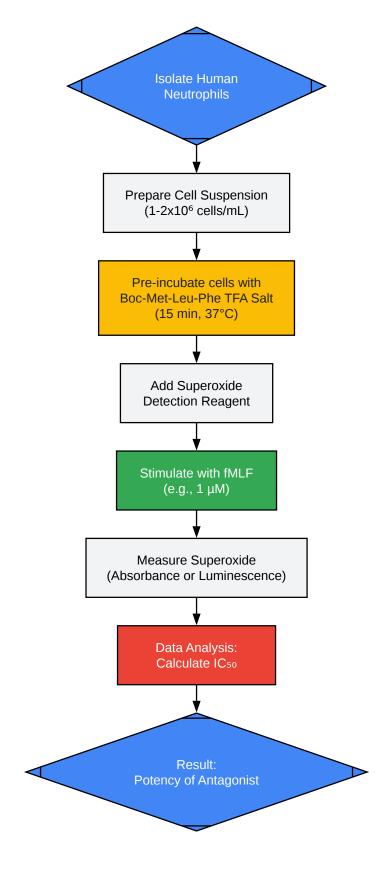


## In Vitro Assay: Inhibition of fMLF-Induced Superoxide Production

This protocol provides a method to validate the antagonistic activity of N-t-Boc-Met-Leu-Phe TFA salt in primary human neutrophils.

- Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
- Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca<sup>2+</sup> and Mg<sup>2+</sup>) to a final concentration of 1-2 x 10<sup>6</sup> cells/mL.
- Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of N-t-Boc-Met-Leu-Phe TFA salt (e.g., 0.01 μM to 100 μM) to the wells. Incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
- Superoxide Detection: Add a superoxide detection reagent, such as cytochrome c or a luminol-based substrate (e.g., for chemiluminescence), to each well.
- Agonist Stimulation: Initiate the reaction by adding a fixed concentration of the agonist fMLF (e.g., 1 μM) to all wells except for a negative control.
- Measurement: Immediately measure the production of superoxide over time using a plate reader. For cytochrome c, measure the change in absorbance at 550 nm. For chemiluminescence, measure light output.
- Data Analysis: Calculate the rate of superoxide production. Plot the percentage of inhibition against the concentration of N-t-Boc-Met-Leu-Phe TFA salt and determine the IC50 value by fitting the data to a dose-response curve.





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Workflow for an in vitro superoxide inhibition assay.



#### Conclusion

N-t-Boc-Met-Leu-Phe TFA salt is a well-characterized and potent antagonist of the formyl peptide receptor family. Its defined physicochemical properties and specific biological activity make it an indispensable reagent for investigating the role of FPRs in inflammation, immune cell trafficking, and host defense. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their experimental designs.

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